Benzydamine hydrochloride
Overview
Description
Synthesis Analysis
Benzydamine hydrochloride was synthesized in 1966 and developed in Italy. It belongs to a chemical class not previously used in the treatment of inflammatory conditions, indicating its unique synthesis pathway and molecular structure that distinguishes it from steroids and other anti-inflammatory drugs.
Molecular Structure Analysis
The molecular structure of benzydamine hydrochloride allows for its application in various forms, including oral, cream, or mouthwash. This flexibility in formulation is attributed to its molecular characteristics, which enable effective delivery and absorption at the site of inflammation or pain.
Chemical Reactions and Properties
Upon exposure to light, benzydamine hydrochloride undergoes photodegradation, producing photoproducts such as 5-hydroxybenzydamine and 2-beta-dimethylaminopropyl-1-benzylindalolin-3-one. These reactions highlight its photolabile nature, which is a significant aspect of its chemical properties.
Physical Properties Analysis
The physical properties of benzydamine hydrochloride, including its stability and solubility in various solvents, play a crucial role in its effectiveness as a medication. Its ability to form stable formulations, such as bioadhesive gels, allows for targeted application and sustained release at the site of application.
Chemical Properties Analysis
Benzydamine hydrochloride exhibits a range of chemical properties that contribute to its therapeutic effects. These include its action as a weak base, its weak inhibition of prostaglandin synthesis, and its significant inhibition of proinflammatory cytokines. These properties facilitate its anti-inflammatory, analgesic, and anesthetic activities.
- Photodegradation and phototoxicity of benzydamine (Vargas et al., 1993).
- Synthesis and development history (Walsh, 1976).
- Analysis of chemical and physical properties (Karavana et al., 2011).
- Pharmacological properties and applications (Quane et al., 1998).
Scientific Research Applications
Topical Treatment for Oral Ulcers : Benzydamine hydrochloride gel has shown significant efficacy in mucosal repair, making it suitable for treating oral mucosal ulcerative lesions (Karavana Hizarcioğlu et al., 2011).
Management of Oral Mucositis in Cancer Patients : Benzydamine hydrochloride-loaded fast dissolving oral strips have been developed to treat oral mucositis during chemotherapy and radiotherapy (Yenilmez et al., 2023).
Analgesic and Anti-inflammatory Drug : It is used both systemically and topically for its analgesic and anti-inflammatory properties, especially after surgeries like periodontal flap surgery (Gulhan Kocaman, 2020).
Effective Mouthwash for Gingival Inflammation : As a 0.15% mouthwash, it is as effective as chlorhexidine digluconate 0.2% in reducing gingival inflammation (Seshan et al., 2016).
Phototoxic and Photoallergic Agent : Benzydamine hydrochloride has been identified as a photoallergic and phototoxic agent, with research highlighting the phototoxicity of its photoproducts (Vargas et al., 1993).
Pain Management in Radiation Mucositis : It is under clinical trials for FDA approval for reducing pain associated with radiation mucositis (Epstein & Stevenson‐Moore, 1986).
Local Anesthetic and Analgesic Properties : It is known for providing rapid and extended pain relief for mouth and throat conditions (Piponski et al., 2022).
Potential Risks of Overdose : Overdose of benzydamine hydrochloride can lead to central nervous system stimulation, hallucinations, and psychosis (Acar et al., 2014).
Postoperative and Traumatic Condition Treatment : It is used for treating acute edematous painful swelling postoperatively or in traumatic conditions for its anti-inflammatory, analgesic, and antipyretic action (Bruynzeel, 1986).
Method for Identifying Benzydamine in Biological Material : A method has been developed for identifying benzydamine hydrochloride and its metabolite in biological material, useful for identifying benzydamine poisoning in toxicological laboratories (Chorna et al., 2021).
Safety And Hazards
Future Directions
Current recognized indications of benzydamine include relief of symptoms associated with inflammatory conditions of the mouth and oropharynx, symptomatic treatment of gingivitis and stomatitis, oral mucositis induced by chemotherapy and/or radiotherapy, and post-operative sore throat . Future applications that need to be explored include oral lichen planus, burning mouth syndrome, post intubation sore throat, antifungal action, and new anticancer target agents induced mucositis .
properties
IUPAC Name |
3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O.ClH/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNIWKQLJSNAEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
642-72-8 (Parent) | |
Record name | Benzydamine hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045293 | |
Record name | Benzydamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665028 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Benzydamine hydrochloride | |
CAS RN |
132-69-4 | |
Record name | Benzidamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzydamine hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzydamine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759276 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzydamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[[1-benzyl-1H-indazol-3-yl]oxy]-N,N-dimethylpropylamine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.616 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYDAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2GI407R4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.